4-Phenoxy-2-methoxyphenylboronic acid
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Overview
Description
4-Phenoxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C13H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with phenoxy and methoxy groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-methoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenoxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-methoxyphenylboronic acid primarily involves its role as a boron-containing reagent in chemical reactions. The boron atom in the compound can form stable complexes with various organic and inorganic molecules, facilitating the formation of new chemical bonds. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Phenoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-Phenoxy-2-methoxyphenylboronic acid is unique due to the presence of both phenoxy and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it more versatile in certain chemical reactions compared to its analogs. For instance, the methoxy group can act as an electron-donating group, enhancing the reactivity of the boronic acid in cross-coupling reactions .
Properties
IUPAC Name |
(2-methoxy-4-phenoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-17-13-9-11(7-8-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQRYTVQVYAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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